molecular formula C13H21NO3S3 B3006287 5-ethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide CAS No. 2034525-52-3

5-ethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide

Cat. No.: B3006287
CAS No.: 2034525-52-3
M. Wt: 335.5
InChI Key: IMTHUXSCHHOLEI-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H21NO3S3 and its molecular weight is 335.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antitumor Activities

Research into heterocyclic compounds containing sulfonamide groups, similar to 5-ethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide, has highlighted their potential in developing antibacterial agents. A study aimed at synthesizing new heterocyclic compounds with sulfonamido moieties for antibacterial use found that several synthesized compounds exhibited high antibacterial activities, showcasing the potential of sulfonamides in antibiotic drug development (Azab, Youssef, & El‐Bordany, 2013). Additionally, sulfonamide derivatives have been explored for their anticancer properties. Compounds containing thiophene sulfonamide have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating the role of sulfonamides in cancer therapy research (Arsenyan, Rubina, & Domracheva, 2016).

Enzyme Inhibition for Therapeutic Applications

Sulfonamides, including structures akin to this compound, have been investigated for their enzyme inhibitory effects, particularly against carbonic anhydrase (CA). These studies have revealed the potential of sulfonamide derivatives in the treatment of diseases like glaucoma through their inhibitory action on human carbonic anhydrase isoenzymes, demonstrating significant in vitro inhibition and suggesting their potential as therapeutic agents (Büyükkıdan et al., 2017).

Materials Science Applications

In the realm of materials science, derivatives of thiophene sulfonamides have been utilized in the development of new materials with specific electronic properties. For example, research into poly(3,4-ethylenedioxy)thiophene-poly(styrene sulfonate) (PEDOT:PSS) highlights the use of sulfonamide-based compounds in creating conductive polymers for applications in organic solar cells and vapor detector arrays, indicating the versatility of sulfonamide compounds in various technological applications (Lee et al., 2014; Sotzing et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interacting with certain biological targets to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, many thiophene derivatives are flammable and can cause skin irritation .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has therapeutic potential, future research might focus on optimizing its structure for better efficacy and safety .

Properties

IUPAC Name

5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S3/c1-2-11-3-4-13(19-11)20(15,16)14-7-10-18-12-5-8-17-9-6-12/h3-4,12,14H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTHUXSCHHOLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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